Product packaging for Boc-D-norleucine(Cat. No.:CAS No. 55674-63-0)

Boc-D-norleucine

Cat. No.: B558476
CAS No.: 55674-63-0
M. Wt: 231.29 g/mol
InChI Key: ZIOCIQJXEKFHJO-MRVPVSSYSA-N
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Description

Contextualization within Protected Amino Acid Chemistry

Boc-D-norleucine is a derivative of D-norleucine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. chemimpex.com This places it firmly within the essential practice of amino acid protection in chemical synthesis. In peptide synthesis, the process of forming a peptide bond between the carboxyl group of one amino acid and the amino group of another requires precise control. thermofisher.com Without a protecting group on the incoming amino acid's N-terminus, uncontrolled polymerization would occur. peptide.com

The Boc group is a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS), often referred to as the Boc/Bzl strategy. masterorganicchemistry.com Developed in the 1950s, this method utilizes the Boc group for temporary protection of the N-terminal alpha-amino group. thermofisher.com The Boc group is characterized by its stability under a variety of conditions but can be readily removed with moderately strong acids, such as trifluoroacetic acid (TFA), to allow for the stepwise elongation of the peptide chain. thermofisher.commasterorganicchemistry.com This chemical property allows for orthogonal protection schemes, where side-chain protecting groups are stable to the N-terminal deprotection conditions but can be removed simultaneously during the final cleavage of the peptide from the resin support. peptide.com The stability and solubility conferred by the Boc group make this compound a reliable and versatile reagent in various research applications. chemimpex.com

Table 1: Chemical Properties of this compound

Property Value
Chemical Formula C11H21NO4 americanelements.com
Molecular Weight 231.29 g/mol americanelements.comadooq.com
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid americanelements.com
Synonyms Boc-D-Nle-OH, (R)-2-[(tert-Butoxycarbonyl)amino]hexanoic acid adooq.comcymitquimica.comiris-biotech.de
CAS Number 55674-63-0 chemimpex.commedchemexpress.com

Significance as a Non-Proteinogenic D-Amino Acid Building Block in Research

The significance of this compound stems from two key features of its core structure: it is a non-proteinogenic amino acid, and it possesses a D-chiral configuration.

Norleucine (Nle) is an isomer of the more common proteinogenic amino acid leucine (B10760876), differing in its linear, unbranched four-carbon side chain. wikipedia.org As a non-proteinogenic amino acid, it is not one of the 20 amino acids typically encoded by the standard genetic code. wikipedia.org Its incorporation into peptides allows researchers to create novel molecules with tailored properties. Because it is nearly isosteric with methionine but lacks the sulfur atom, norleucine serves as a valuable probe for studying the role of methionine residues in protein structure and function. wikipedia.org For example, replacing a critical methionine with norleucine in the Amyloid-β peptide, associated with Alzheimer's disease, has been shown to negate the peptide's neurotoxic effects. wikipedia.org

Furthermore, the "D-" configuration denotes that it is the enantiomer not commonly found in naturally occurring proteins, which are composed almost exclusively of L-amino acids. masterorganicchemistry.com This D-configuration provides a powerful strategic advantage in drug design. Peptides incorporating D-amino acids exhibit significantly enhanced stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids. This increased resistance can lead to a longer biological half-life and improved pharmacokinetic profiles for peptide-based therapeutics. chemimpex.com The use of this compound, therefore, enables the synthesis of peptide analogs and peptidomimetics with improved stability and biological activity. chemimpex.comchemimpex.com

Historical Perspectives on its Emergence in Peptide and Organic Synthesis

The emergence of this compound as a research tool is intrinsically linked to the groundbreaking advancements in peptide synthesis. The concept of using the Boc protecting group was a pivotal development in the mid-20th century. This led to the revolutionary work of Robert Bruce Merrifield, who developed Solid-Phase Peptide Synthesis (SPPS) in the early 1960s, an achievement for which he was awarded the Nobel Prize in Chemistry in 1984. masterorganicchemistry.com

Merrifield's original and highly successful methodology was based on the Boc group for N-terminal protection. masterorganicchemistry.com This made the previously laborious, low-yield process of peptide synthesis a far more feasible and automatable endeavor. masterorganicchemistry.com The availability of reliably pure, Boc-protected amino acids became crucial for the success and widespread adoption of SPPS. While a competing strategy using the base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group was developed later and is now more common for routine synthesis due to its milder deprotection conditions, the Boc strategy remains indispensable. thermofisher.commasterorganicchemistry.com It is often preferred for complex peptide syntheses or for the synthesis of molecules containing base-sensitive functionalities where the acidic conditions of Boc deprotection are more compatible. thermofisher.com The commercial availability of specific building blocks like this compound is a direct result of these foundational developments, empowering chemists to explore novel peptide structures and complex organic molecules. chemimpex.comchemimpex.com

Table 2: Compound Names Mentioned in this Article

Compound Name Abbreviation/Synonym
This compound Boc-D-Nle-OH
tert-butoxycarbonyl Boc
D-norleucine D-Nle
Trifluoroacetic acid TFA
9-fluorenylmethoxycarbonyl Fmoc
Leucine Leu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21NO4 B558476 Boc-D-norleucine CAS No. 55674-63-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOCIQJXEKFHJO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426323
Record name Boc-D-Nle-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55674-63-0
Record name N-[(1,1-Dimethylethoxy)carbonyl]-D-norleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55674-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-D-Nle-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Strategic Considerations for Boc D Norleucine

Enantioselective Synthesis Pathways for D-Norleucine and its Boc-Protected Form

The cornerstone of synthesizing Boc-D-norleucine lies in the stereocontrolled construction of the D-norleucine backbone. This can be achieved through either asymmetric synthesis, which creates the desired stereocenter from a prochiral precursor, or by resolving a racemic mixture of norleucine.

Asymmetric Synthesis Approaches for D-Amino Acid Precursors

Asymmetric synthesis offers an elegant and often more atom-economical approach to enantiomerically pure compounds. Several strategies have been developed for the synthesis of D-amino acids, which can be adapted for the preparation of D-norleucine precursors.

One prominent method involves the use of chiral auxiliaries , which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. A classic example is the use of Evans oxazolidinone auxiliaries. In this approach, an N-acylated oxazolidinone can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation. For the synthesis of a D-norleucine precursor, the enolate would be reacted with a butyl halide. Subsequent removal of the chiral auxiliary yields the desired D-amino acid derivative with high enantiomeric purity. The diastereoselectivity of the alkylation is often excellent, guided by the steric hindrance of the chiral auxiliary.

Another powerful technique is the asymmetric alkylation of chiral glycine (B1666218) equivalents . These are molecules that contain the basic glycine structure but are modified with a chiral auxiliary to allow for stereoselective functionalization at the α-carbon. For instance, Ni(II) complexes of glycine Schiff bases with a chiral ligand, such as one derived from (S)-2-hydroxypinane, can be deprotonated and alkylated with butyl bromide. The chiral ligand directs the approach of the alkylating agent, leading to a high diastereomeric excess of the D-norleucine complex. Subsequent hydrolysis removes the chiral auxiliary and the Schiff base to afford D-norleucine. nih.gov

Catalytic asymmetric hydrogenation of dehydroamino acid precursors is another highly efficient method. A prochiral α,β-unsaturated amino acid derivative, such as (Z)-2-acetamido-2-hexenoic acid, can be hydrogenated using a chiral rhodium or ruthenium catalyst, for instance, one bearing a chiral phosphine (B1218219) ligand like DuPhos or BINAP. The catalyst coordinates to the double bond in a way that directs the delivery of hydrogen from a specific face, leading to the formation of the D-enantiomer with high enantiomeric excess (ee). rsc.orgdntb.gov.ua

The following table summarizes representative asymmetric synthesis approaches applicable to D-norleucine precursors:

MethodChiral SourcePrecursorKey Reagent/CatalystDiastereomeric/Enantiomeric Excess (de/ee)Reference
Chiral AuxiliaryEvans OxazolidinoneN-propionyl oxazolidinoneLDA, Butyl Iodide>95% de york.ac.uk
Chiral Glycine EquivalentNi(II) complex of glycine Schiff baseGlycine Schiff base(S)-2-Hydroxypinane-derived ligand, Butyl BromideHigh de nih.gov
Asymmetric HydrogenationChiral Rhodium Catalyst(Z)-2-acylamino-2-hexenoic acidRh-(R,R)-DuPhos>95% ee rsc.orgdntb.gov.ua

Enzymatic Resolution and Kinetic Resolution Strategies for Norleucine Enantiomers

Resolution strategies start with a racemic mixture of norleucine (D,L-norleucine) and selectively separate one enantiomer from the other. Enzymatic methods are particularly powerful due to the high stereoselectivity of enzymes.

Enzymatic kinetic resolution is a widely used technique where an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For norleucine, this can be achieved using enzymes like aminoacylases or penicillin G acylase. In a typical procedure, racemic norleucine is first N-acylated, for example, to form N-acetyl-D,L-norleucine. An aminoacylase, which is L-selective, will then specifically hydrolyze the N-acetyl group from the L-enantiomer, yielding L-norleucine and unreacted N-acetyl-D-norleucine. The free L-amino acid and the acylated D-amino acid can then be separated based on their different physical and chemical properties. The desired N-acetyl-D-norleucine can then be deacylated to give D-norleucine. harvard.eduub.edunih.gov

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. High E-values are desirable for achieving high enantiomeric excess of both the product and the unreacted substrate.

Another enzymatic approach involves the use of penicillin G acylase (PGA) . In this case, D,L-norleucine can be resolved by enantioselective acylation. The enzyme catalyzes the transfer of a phenylacetyl group from a donor to the L-enantiomer of norleucine, leaving the D-enantiomer unreacted. researchgate.netresearchgate.net Immobilized enzymes are often used in these processes to facilitate catalyst recovery and reuse, making the process more cost-effective for industrial applications. nih.govfrontiersin.orgfigshare.com

A classical, though often more laborious, method of resolution involves the formation of diastereomeric salts. The racemic amino acid is reacted with a chiral resolving agent, such as a chiral acid or base (e.g., tartaric acid or brucine), to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, and can be separated by fractional crystallization. Once separated, the resolving agent is removed to yield the pure enantiomers of the amino acid.

The following table provides an overview of resolution strategies for norleucine enantiomers:

MethodSubstrateEnzyme/ReagentPrincipleOutcomeReference
Enzymatic Kinetic ResolutionN-acetyl-D,L-norleucineAminoacylaseL-selective hydrolysisN-acetyl-D-norleucine harvard.eduub.edunih.gov
Enzymatic Kinetic ResolutionD,L-norleucinePenicillin G AcylaseL-selective acylationD-norleucine researchgate.netresearchgate.net
Diastereomeric Salt FormationD,L-norleucineChiral acid (e.g., tartaric acid)Fractional crystallizationD-norleucine nih.gov

Incorporation of the tert-Butoxycarbonyl (Boc) Protecting Group

Once enantiomerically pure D-norleucine is obtained, the α-amino group must be protected to prevent unwanted side reactions during subsequent synthetic steps, such as peptide coupling. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under a broad range of conditions and its facile removal under acidic conditions.

Reagents and Conditions for N-α-Boc Protection of D-Norleucine

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O) . The reaction is typically carried out in a mixed solvent system, such as dioxane/water, acetone/water, or tetrahydrofuran (B95107) (THF)/water, in the presence of a base. google.comgoogle.com The base serves to deprotonate the amino group, increasing its nucleophilicity towards the Boc anhydride. Common bases include sodium hydroxide, sodium bicarbonate, and triethylamine (B128534). The reaction is generally performed at room temperature and proceeds with high yield. orgsyn.org

Another effective reagent for Boc protection is 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON) . This reagent reacts rapidly with amino acids at room temperature in the presence of a base like triethylamine in aqueous dioxane or acetone. sigmaaldrich.com An advantage of BOC-ON is that the oxime by-product is easily removed by extraction.

The general reaction for the Boc protection of D-norleucine is as follows:

Optimization of Reaction Parameters for Yield and Purity

To achieve high yields and purity of this compound, several reaction parameters can be optimized:

Base: The choice and stoichiometry of the base are crucial. A common protocol involves using 1.5 to 2 equivalents of a base like triethylamine or sodium bicarbonate to ensure complete deprotonation of the amino acid and to neutralize the acidic byproducts. google.comchemicalbook.com

Solvent: A mixed aqueous-organic solvent system is often employed to dissolve both the amino acid and the Boc-protection reagent. The ratio of the organic solvent to water can be adjusted to optimize the solubility of the reactants. google.com

Temperature: The reaction is typically carried out at room temperature. However, for less reactive amino acids or to speed up the reaction, gentle heating may be applied. Conversely, for sensitive substrates, the reaction might be performed at 0°C to minimize side reactions. chemicalbook.com

Reaction Time: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the specific conditions and the reactivity of the amino acid. google.comchemicalbook.com

Work-up and Purification: After the reaction is complete, the organic solvent is typically removed under reduced pressure. The aqueous layer is then acidified to protonate the carboxylic acid of the Boc-protected amino acid, which can then be extracted into an organic solvent like ethyl acetate. Washing the organic layer with brine and drying over an anhydrous salt like sodium sulfate (B86663) before evaporation of the solvent yields the crude product. Further purification can be achieved by crystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain highly pure this compound. google.com

The following table presents a typical set of reaction parameters for the Boc protection of an amino acid, which can be adapted for D-norleucine:

ParameterConditionRationaleReference
ReagentDi-tert-butyl dicarbonate (Boc₂O)Readily available and efficient orgsyn.org
BaseTriethylamine (1.5-2 eq.)Neutralizes byproducts and enhances nucleophilicity google.comchemicalbook.com
SolventAcetone/Water (2:1 v/v)Solubilizes both reactants google.com
Temperature25°CMild conditions, minimizes side reactions google.com
Reaction Time4-12 hoursAllows for complete conversion google.comgoogle.com
Work-upAcidification and extractionIsolates the product google.com
PurificationCrystallizationHigh purity google.com

Solution-Phase Synthetic Procedures for this compound-Containing Peptides and Molecules

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is the classical method for creating peptides. Although largely superseded by solid-phase methods for research-scale synthesis, it remains valuable for large-scale industrial production and for sequences that are difficult to assemble on a solid support. chempep.comlibretexts.org Its primary advantage is that intermediates can be isolated and purified after each step, ensuring high final purity. slideshare.net

In this approach, this compound, with its carboxyl group suitably protected (e.g., as a methyl or benzyl (B1604629) ester), can be coupled to a growing peptide chain in a homogenous solution. libretexts.org The reaction is facilitated by a coupling reagent that activates the carboxyl group of the other amino acid (which has its N-terminus protected), enabling the formation of a peptide bond. americanpeptidesociety.org

Fragment Coupling Methodologies

For the synthesis of large peptides or small proteins, a convergent strategy known as fragment coupling (or fragment condensation) is often employed. chempep.com This method involves the synthesis of several smaller, protected peptide fragments, which are then coupled together in solution to form the final, full-length polypeptide. peptide.com this compound can be incorporated into any of these fragments during their initial synthesis, which is often performed using solid-phase techniques for speed and efficiency. chempep.com

The key steps in a fragment coupling strategy are:

Fragment Synthesis: Protected peptide fragments are synthesized, typically via SPPS.

Cleavage and Purification: The protected fragments are cleaved from the resin and purified.

Fragment Condensation: The purified fragments are joined together in solution using coupling reagents.

Final Deprotection: All protecting groups are removed from the assembled peptide.

A major challenge in fragment coupling is the risk of racemization of the C-terminal amino acid of the activating fragment. peptide.comchempep.com This can be minimized by selecting a C-terminal glycine or proline for the fragment or by using specific low-racemization coupling reagents. peptide.com Another significant hurdle is the potential for poor solubility of the protected peptide fragments. peptide.com

Synthetic Routes for Novel this compound Analogues and Derivatives

This compound serves as a versatile building block for the creation of novel analogues and derivatives with modified properties. chemimpex.com Synthetic strategies can target the side chain or the carboxyl terminus to introduce new functional groups.

One example of a derivative is N-alpha-t-Butyloxycarbonyl-6-hydroxy-D-norleucine, or Boc-D-Nle(6-OH)-OH. iris-biotech.de The synthesis of such a hydroxylated analogue could be approached through several routes. A plausible method involves the use of a starting material where the terminal methyl group is already functionalized, such as from a protected D-glutamic acid derivative, followed by reduction and chain extension. Alternatively, selective terminal hydroxylation of a protected D-norleucine precursor could be employed, although achieving such regioselectivity on an unactivated alkyl chain is challenging and would require advanced catalytic methods.

Applications in Advanced Peptide and Protein Chemistry

Incorporation into Complex Biologically Active Peptides and Peptidomimetics

The strategic inclusion of non-natural amino acids, such as D-norleucine, within peptide sequences is a well-established method for modulating biological activity and stability. Boc-D-norleucine, with its protected alpha-amino group, is readily incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.

Cyclic peptides are of significant interest in medicinal chemistry due to their inherent conformational rigidity, which often translates to enhanced receptor binding affinity, selectivity, and resistance to enzymatic degradation compared to their linear counterparts sci-hub.sebiomolther.orgmdpi.com. The incorporation of D-amino acids, including D-norleucine, into cyclic peptide structures can profoundly influence their three-dimensional conformation by altering side chain vectors and introducing subtle structural constraints sci-hub.se. This modification can fine-tune the peptide's shape, potentially improving its interaction with specific biological targets. For instance, a complex cyclic peptide sequence has been reported to include norleucine (Nle), demonstrating the utility of this amino acid derivative in constructing cyclic architectures: Boc-cyclo-(γ-D-Glu-Tyr-Nle-D-Lys)-Trp-Nle-Asp-Phe-NH₂ ontosight.ai. Such designs highlight how this compound can be integrated into sophisticated cyclic peptide scaffolds for targeted applications.

A primary advantage of incorporating D-amino acids, such as D-norleucine, into peptide sequences is the significant enhancement of their metabolic stability mdpi.commdpi.comresearchgate.netnih.gov. Peptides composed solely of L-amino acids are susceptible to rapid degradation by endogenous proteases and peptidases. The presence of D-amino acids can disrupt the recognition sites of these enzymes, thereby increasing the peptide's half-life in biological systems mdpi.commdpi.comnih.gov.

Protein Engineering and Modification Studies

This compound plays a role in protein engineering by enabling the modification of protein structures to enhance stability and activity chemimpex.com. As a protected amino acid, it is a key building block for synthesizing peptides and peptide fragments that can be used to study or engineer larger protein systems chemimpex.commedchemexpress.com.

The incorporation of non-natural amino acids into proteins, facilitated by reagents like this compound, offers opportunities for site-specific modification and the introduction of novel chemical functionalities pnas.org. While methionine is a natural amino acid prone to oxidation, norleucine (Nle) has been employed as a methionine surrogate in protein synthesis, offering increased resistance to oxidative damage thermofisher.compnas.orgacs.org. Although direct studies on this compound in this specific context are less prevalent in the provided literature, the principle of using protected D-norleucine in peptide synthesis for protein engineering studies remains valid. Its D-chirality and non-natural side chain provide unique structural and chemical properties that can be leveraged to probe protein structure-function relationships or to engineer proteins with altered characteristics lifetein.com.

Contribution to Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Novel Drug Candidates

Boc-D-norleucine serves as a versatile synthon in the construction of diverse molecular scaffolds with potential therapeutic applications. Its incorporation allows for precise control over stereochemistry and peptide backbone modifications, which are crucial for optimizing target binding and pharmacological activity.

The design of enzyme inhibitors is a cornerstone of drug discovery, targeting enzymes implicated in various diseases. This compound and its derivatives have been instrumental in this field. For instance, peptide substrates incorporating this compound, such as N-Tert-Butoxycarbonyl-D-Phenylalanine-Alanine-Norleucine P-Nitroanilide, are utilized in biochemical assays to study protease activity and specificity, thereby aiding in the characterization of enzymes and the design of selective inhibitors smolecule.com. Furthermore, this compound itself has been employed as a precursor in the synthesis of inhibitors for enzymes like cysteine proteases (e.g., caspase-1, cathepsin B) and phospholipase A2 group IIA (PLA2G2A) uq.edu.au. Research has also explored modifications of such inhibitors, incorporating Boc-protected amino acids, to enhance their oral bioavailability and drug-like properties uq.edu.aunih.gov.

Table 1: this compound in Enzyme Inhibitor Development

Target EnzymeInhibitor/Modulator ClassRole of this compound/D-norleucineResearch Finding/ApplicationCitation
ProteasesPeptide SubstrateComponent of substrateUsed for studying enzyme activity, specificity, and inhibitor design. smolecule.com
Cysteine Proteases (Caspase-1, Cathepsin B)Non-covalent InhibitorsPrecursor for inhibitor synthesisDevelopment of inhibitors with potential for improved in vivo safety profiles. uq.edu.au
PLA2G2AInhibitorsComponent in inhibitor designModifications aimed at enhancing oral bioavailability. uq.edu.au
ArginaseInhibitorsUsed in synthesis of inhibitorsBoc-protected amino acids utilized in N-alkylation for inhibitor development. nih.gov

This compound serves as a valuable building block and scaffold component in the synthesis of diverse therapeutic agents. Its incorporation into molecular structures allows for the creation of novel pharmacophores that can mimic or modulate the function of natural peptides and proteins. In the development of antimicrobial agents, Boc-amino acids, including derivatives related to norleucine, have been conjugated with other moieties to generate hybrid molecules with enhanced antibacterial activity mdpi.com. Moreover, the compound’s structure lends itself to the design of prodrugs, where non-standard and D-amino acids are incorporated to improve metabolic stability and facilitate targeted delivery to specific tissues, such as tumors, for anticancer therapy acs.orgnih.gov. Its utility extends to the design of peptide mimetics targeting specific receptors, such as neurokinin antagonists, where it contributes to structure-activity relationship (SAR) studies and the development of pseudopeptidic compounds researchgate.net.

Table 2: this compound as a Scaffold Component in Therapeutic Agents

Therapeutic Agent ClassRole of this compound/D-norleucineTherapeutic AreaKey Structural Feature/ContributionCitation
Antimicrobial AgentsConjugation componentAnti-infectiousBoc-amino acids conjugated with other moieties to create novel agents. mdpi.com
Anticancer ProdrugsBuilding block/componentAnticancerIncorporation of D-amino acids and non-standard amino acids for enhanced stability and tumor targeting. acs.orgnih.gov
Neurokinin AntagonistsComponent in peptidomimetic designCentral Nervous SystemUsed in pseudopeptide design and structure-activity relationship studies for receptor antagonism. researchgate.net
Complex Molecules SynthesisBuilding blockGeneral Drug DiscoveryFacilitates the creation of tailored compounds for drug discovery and development through selective functionalization. chemimpex.com

Role in Peptidomimetic Development

Peptidomimetics are designed to replicate the biological activity of peptides while overcoming their inherent limitations, such as poor oral bioavailability and rapid proteolytic degradation. This compound plays a significant role in this area by providing a means to introduce D-amino acid residues that enhance proteolytic resistance and improve pharmacokinetic properties.

The incorporation of D-amino acids, including D-norleucine, into peptide sequences is a well-established strategy for increasing resistance to enzymatic hydrolysis by proteases and peptidases, which are typically specific for L-amino acids mdpi.comnih.gov. This enhanced stability translates to longer half-lives in vivo and improved oral bioavailability mdpi.com. For instance, substituting natural amino acids with their D-enantiomers or incorporating unnatural amino acids like norleucine can rigidify peptide structures and improve their interaction with biological targets, while also conferring resistance to degradation nih.govacs.org. The Boc group aids in the controlled synthesis of these peptidomimetics, ensuring the correct incorporation of the D-norleucine residue mdpi.comchemimpex.com. Prodrug strategies also leverage modified amino acid moieties to improve metabolic stability and systemic exposure acs.orgnih.gov.

Table 3: this compound in Peptidomimetic Strategies for Improved Pharmacokinetics

Peptidomimetic StrategyAmino Acid Modification/InclusionProperty EnhancedResearch Finding/BenefitCitation
Amino Acid SubstitutionD-amino acids (e.g., D-norleucine)Proteolytic ResistanceIncreased resistance to enzymatic degradation compared to L-amino acids. mdpi.comnih.gov
Amino Acid SubstitutionD-amino acids (e.g., D-Ala)Proteolytic ResistanceEnhanced stability against exopeptidases. acs.org
Amino Acid SubstitutionNorleucine (as Met substitute)Tolerance/PotencyWell-tolerated, can maintain or slightly alter affinity. acs.org
Prodrug DesignModified amino acid moietiesMetabolic StabilityImproved stability in plasma and intestinal homogenate, leading to better systemic exposure. acs.org
Pseudopeptide/Cyclic AnalogsIncorporation of D-amino acidsProteolytic Resistance, BioavailabilityDesigned to be resistant to proteolytic degradation and endowed with improved bioavailability. upc.edu

Structure-Activity Relationship (SAR) studies are critical for optimizing the efficacy and selectivity of drug candidates. The inclusion of this compound or D-norleucine residues allows researchers to probe how modifications to the peptide backbone influence biological activity. For example, in the design of peptidomimetics targeting phosphatidylinositol 3-kinase (PI3K), substituting proline with D-alanine was found to impart stability against exopeptidases while maintaining potency. Similarly, replacing methionine with norleucine was well-tolerated and could influence affinity acs.org. SAR studies also reveal that the nature of amino acid side chains impacts interactions with biological targets; for instance, cationic residues can favor DNA binding, whereas neutral or hydrophobic residues may exhibit weaker interactions mdpi.com.

Table 4: Structure-Activity Relationship Insights from D-norleucine Incorporation

Peptidomimetic TargetModification/SubstitutionSAR ObservationImpact on Activity/PropertyCitation
PI3K InhibitionVal-Pro to Val-D-AlaIncreased stabilityMaintained potency against exopeptidases. acs.org
PI3K InhibitionMet to NorleucineWell-toleratedMaintained or slightly altered affinity. acs.org
DNA BindingIncorporation of amino acidsCationic residues favored bindingNeutral/hydrophobic residues showed weaker DNA interactions, impacting binding affinity. mdpi.com
NK1 Receptor AntagonismPseudopeptide designVaried positions and conformational constraintsLed to development of ligands with optimized NK1 antagonism. researchgate.net

Application in Targeted Delivery Systems and Bioconjugation

This compound and its derivatives are increasingly utilized in the development of sophisticated drug delivery systems and bioconjugation strategies. The functional handles present in modified norleucine derivatives, such as azido (B1232118) groups, enable their participation in bioorthogonal "click" chemistry reactions. This allows for the precise attachment of drugs, imaging agents, or targeting ligands to biomolecules or carrier systems, thereby enhancing drug efficacy and targeting capabilities chemimpex.comchemimpex.com. For instance, Boc-protected amino acids are integral to the synthesis of prodrugs designed for tumor-targeted delivery, where specific intracellular enzymes cleave the prodrug to release the active agent nih.govnih.gov. These strategies aim to concentrate therapeutic payloads at disease sites while minimizing systemic toxicity, representing a significant advancement in precision medicine.

Table 5: this compound in Targeted Delivery and Bioconjugation

ApplicationThis compound Derivative/FunctionalityConjugation Strategy/MechanismTarget/PurposeResearch Finding/BenefitCitation
BioconjugationThis compoundAttachment to biomoleculesEnhance efficacy and targeting of drugs or imaging agents.Facilitates the creation of tailored compounds for drug discovery and development. chemimpex.com
Targeted Drug DeliveryBoc-6-azido-D-norleucineClick chemistry (azido group)Targeted drug delivery systems, bioconjugates for therapy/diagnostics.Enables selective reactions for innovative therapeutic design. chemimpex.com
Tumor-Targeted DeliveryModified amino acid prodrugs (incl. D-amino acids)Prodrug hydrolysis by intracellular enzymesEnhanced delivery of anticancer agent (DON) to tumors, sparing normal tissues.Improved physicochemical and pharmacokinetic attributes, leading to better tumor DON exposures and preserved tumor-targeting profile. nih.govnih.gov
Bioconjugation StrategiesIntroduction of functional handles (e.g., azide)Bioorthogonal ligationsLabeling of biomolecules without disturbing affinity, creating potential drug-delivery systems.Allows for the precise attachment of biomolecules to surfaces or other molecules, crucial in developing targeted therapies and diagnostics. ru.nl

Conjugation to Biomolecules for Enhanced Efficacy

This compound is recognized for its utility in bioconjugation strategies, a critical approach in medicinal chemistry for enhancing the efficacy and targeting capabilities of therapeutic agents chemimpex.com. As a protected amino acid, it can be covalently linked to various biomolecules, including peptides and proteins, to create hybrid molecules with improved pharmacological profiles chemimpex.commdpi.com. This conjugation allows for the precise attachment of drugs or imaging agents to specific biological carriers, thereby directing them to desired sites of action and potentially increasing their potency and selectivity chemimpex.commdpi.com.

In the field of protein engineering, this compound is instrumental in modifying protein structures. These modifications can lead to improved stability and enhanced activity of the engineered proteins chemimpex.comchemimpex.com. The compound has also been utilized in the construction of nanolipoprotein particles (NLPs), suggesting its application in developing advanced drug delivery systems google.com. The broader practice of conjugating amino acids, including those with Boc protection, to bioactive molecules is a well-established method for generating new therapeutic leads that exhibit enhanced permeability and solubility mdpi.com. For instance, Boc-amino acids have been conjugated to benzylpiperazine derivatives, yielding compounds with demonstrated antimicrobial activity mdpi.com.

Investigation of Biological Targets and Signaling Pathways

This compound functions as a key component in drug discovery initiatives, aiding in the identification and development of novel drug candidates that modulate a diverse array of biological targets and signaling pathways chemimpex.comchemimpex.com. As a versatile amino acid derivative, it is utilized in the synthesis of complex molecules and bioactive peptides, enabling the creation of tailored compounds designed for specific target interactions chemimpex.comchemimpex.com. Its role extends to the design of inhibitors and modulators for a broad spectrum of biological targets, which are fundamental to understanding and manipulating cellular processes chemimpex.comchemimpex.com.

In the broader context of amino acid research, D-norleucine (the deprotected form) is employed experimentally to investigate protein structure and function. It serves as an unnatural amino acid that can probe biological mechanisms due to its structural similarity to methionine drugbank.com. Peptides incorporating D-norleucine have been studied for their potential impact on cellular signaling pathways, such as the KRas pathway; however, such findings require careful interpretation due to the possibility of off-target effects biorxiv.org. The capacity to functionalize this compound allows researchers to explore its potential in modulating protein-protein interactions or enzyme activities, thereby contributing to a more profound understanding of cellular signaling and disease mechanisms chemimpex.comchemimpex.com.

Data Tables

Data Table 1: Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC11H21NO4 chemimpex.commedchemexpress.comapexbt.com
Molecular Weight231.29 / 231.31 chemimpex.commedchemexpress.comapexbt.com
CAS Number55674-63-0 chemimpex.comapexbt.com
Purity≥ 98% (HPLC) chemimpex.com
AppearanceSyrup / Liquid chemimpex.comapexbt.com
Storage0-8 °C / -20°C chemimpex.comapexbt.com
Optical Rotation[α]D20 = +8 ± 2º (C=1 in MeOH) chemimpex.com
SynonymsBoc-D-Nle-OH, N-BOC-D-norleucine chemimpex.commedchemexpress.comapexbt.com

Data Table 2: Prodrug Efficacy and Distribution Data (Related to DON Prodrugs utilizing Boc-protected amino acids)

Prodrug/CompoundKey Component/ModificationTarget Tissue Exposure (DON)Plasma Exposure (DON)Tumor/Plasma Ratio (DON)Notes on Efficacy/StabilitySource
Prodrug 6Boc-l-Lys(Ac) moietyAUC0–t = 5.1 nmol h/g (Tumor)N/A (GI tissue data provided)Not directly stated, but implies enhanced tumor delivery55-fold enhanced tumor cell-to-plasma ratio vs DON; dose-dependent inhibition of cell proliferation nih.gov
P11Tert-butyl ester based prodrugAUC0–t = 13.7 ± 0.90 h·nmol/gAUC = 3.8 ± 0.37 h·nmol/mL3.6-foldPreferential tumor distribution and efficient conversion to DON. acs.org
DON (Parent Drug)----EC50 in P493B cells: 10.0 ± 0.11 μM nih.gov

Biochemical and Biological Mechanistic Research Utilizing Boc D Norleucine

Probing Enzymatic Reactions and Metabolic Pathways

The compound's structure and properties make it a suitable tool for studying enzymatic processes and the intricacies of amino acid metabolism.

Boc-D-norleucine and related D-norleucine derivatives are employed in biochemical assays to elucidate enzyme kinetics and mechanisms chemimpex.comsmolecule.com. For instance, N-Tert-Butoxycarbonyl-D-Phenylalanine-Alanine-Norleucine P-Nitroanilide, a related compound, serves as a substrate for studying protease activity and specificity, aiding in enzyme characterization and the design of inhibitors smolecule.com. The incorporation of norleucine into peptide sequences has also been studied in the context of enzyme inhibition, where its presence can alter or abolish enzymatic activity, providing critical insights into substrate binding sites and requirements acs.org. These studies utilize assays that measure enzyme activity through changes in absorbance or fluorescence, making this compound a valuable reagent for investigating enzyme function smolecule.com.

D-norleucine, the core component of this compound, is an unnatural amino acid structurally similar to methionine but lacking sulfur drugbank.comlifetein.com. Research has shown that norleucine can be produced through the leucine (B10760876) biosynthetic pathway in microorganisms like Escherichia coli and can compete with methionine for incorporation into proteins nih.gov. Studies have demonstrated that supplementing culture media with exogenous norleucine can inhibit methionine utilization in E. coli, thereby affecting cellular growth google.com. Conversely, norleucine supplementation can also support the growth of E. coli methionine auxotrophs when methionine concentrations are suboptimal google.com. Understanding these metabolic interactions is crucial for metabolic engineering and the production of recombinant proteins.

Studies of Protein-Ligand and Protein-Protein Interactions

This compound plays a role in research focused on understanding how proteins interact with other molecules, including ligands and other proteins chemimpex.commedchemexpress.compageplace.de. As a modified amino acid, its incorporation into peptides or proteins can alter their binding affinities and interaction profiles. This allows researchers to probe specific binding pockets, map interaction interfaces, and understand the structural basis of molecular recognition. The development of techniques for studying these interactions often involves the use of modified amino acids like this compound to introduce specific functionalities or structural changes that can be tracked or that influence binding nih.gov.

Investigation of Unnatural Amino Acid Roles in Biological Systems

As an unnatural amino acid, D-norleucine, and its protected form this compound, are central to expanding the repertoire of biological research tools.

The site-specific incorporation of unnatural amino acids (UAAs) like D-norleucine into proteins is a powerful technique for engineering proteins with enhanced stability, novel activities, and altered functions nih.govncsu.edu. By replacing natural amino acids or introducing new ones, researchers can investigate the effects of structural modifications on protein folding, stability, and catalytic efficiency lifetein.comnih.gov. D-norleucine's structural similarity to leucine, yet distinct lack of a methyl group, makes it particularly useful for studying the impact of subtle side-chain variations on protein conformation and function drugbank.comlifetein.com. This approach allows for the creation of proteins with tailored physicochemical properties for various biotechnological applications nih.gov.

The production and utilization of norleucine in fermentation processes are significant areas of research nih.govgoogle.com. Studies involving Escherichia coli have explored the biosynthesis and incorporation of norleucine during the synthesis of recombinant polypeptides, such as bovine somatotropin nih.gov. Patents describe fermentation methods specifically for producing norleucine, highlighting its importance in microbial biotechnology google.com. Understanding how norleucine is synthesized and how it interacts with cellular metabolism during fermentation is key to optimizing the production of valuable biomolecules.

Chemical Properties of this compound

PropertyValueSource
Name This compound
Synonyms Boc-D-Nle-OH, N-BOC-D-norleucine chemimpex.commedchemexpress.comapexbt.com
CAS Number 55674-63-0 chemimpex.comapexbt.com
Molecular Formula C₁₁H₂₁NO₄ chemimpex.comapexbt.com
Molecular Weight 231.31 chemimpex.com
Purity ≥ 98 % (HPLC) chemimpex.com
Appearance Sirop / Liquid chemimpex.comapexbt.com
Optical Rotation [α]D20 = +8 ± 2º (C=1 dans MeOH) chemimpex.com

Compound List

this compound

D-norleucine

Methionine

Leucine

N-Tert-Butoxycarbonyl-D-Phenylalanine-Alanine-Norleucine P-Nitroanilide

Advanced Boc D Norleucine Derivatives and Analogues Research

Synthesis and Evaluation of N-Methylated Boc-D-norleucine Derivatives

N-methylation, the substitution of the amide proton with a methyl group, is a key strategy in peptide chemistry to improve pharmacological properties. The incorporation of N-methylated amino acids, including derivatives of this compound, can lead to increased resistance to enzymatic degradation by proteases, enhanced membrane permeability, and improved oral bioavailability. lifetein.com.cn The modification also introduces conformational constraints that can lock a peptide into a bioactive conformation, potentially increasing receptor affinity and selectivity. lifetein.com.cn

Synthesis: The preparation of N-methylated amino acids can be achieved through several synthetic routes. A common method involves the direct alkylation of the Nα-Boc protected amino acid. lifetein.com.cn Other strategies include the reductive methylation of N-benzyl amino acids followed by hydrogenolysis or the reduction of N-Fmoc-oxazolidinones. lifetein.com.cn For amino acids with reactive side chains, specific protection strategies are necessary to ensure a successful synthesis. lifetein.com.cn

A general three-step reaction sequence for producing N-methylated derivatives can involve the formation of an imine, followed by hydrogenation to a secondary amine, and subsequent N-methylation. mdpi.com While specific examples for this compound are proprietary or embedded in complex syntheses, the principles remain consistent across amino acid scaffolds.

Evaluation: The evaluation of N-methylated derivatives often involves assessing their impact on the biological activity of a parent compound. For instance, studies on other N-methylated molecules have demonstrated significant changes in enzyme inhibition. In one study, the N-methylation of norbelladine (B1215549) derivatives resulted in a notable increase in inhibitory activity against butyrylcholinesterase (BuChE). mdpi.com This highlights a common evaluation method where the biological activity of the N-methylated version is compared directly to its non-methylated counterpart.

Table 6.1.1: Comparative Biological Activity of N-Methylated vs. Non-N-Methylated Compounds (Illustrative Example) This table illustrates the principle of evaluating N-methylation effects, based on data for norbelladine derivatives.

CompoundNon-N-Methylated IC₅₀ (μM) for BuChEN-Methylated IC₅₀ (μM) for BuChEFold Increase in Inhibition
Norbelladine842.0x
4'-O-methylnorbelladine16.110.41.5x
Data adapted from a study on norbelladine derivatives to demonstrate the evaluation principle. mdpi.com

The integration of N-methylated amino acids like Boc-N(Me)-D-norleucine into peptide sequences is a sophisticated process used in the development of therapeutic peptides, such as α4β7 integrin antagonists. google.com The evaluation in these contexts involves assessing the final peptide's receptor binding affinity and functional activity.

Development and Application of Fluorinated Norleucine Analogues

The introduction of fluorine into organic molecules is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and hydrophobicity. mdpi.com Consequently, fluorinated analogues of norleucine are of significant interest for therapeutic peptide engineering and protein structural studies. mdpi.com

Synthesis: Various synthetic approaches have been developed for tailor-made fluorinated norleucine. A general method involves the alkylation of properly protected glycine (B1666218) derivatives with fluorinated alkyl halides. mdpi.com For example, a convenient asymmetric synthesis of Fmoc-(S)-6,6,6-trifluoro-norleucine has been reported via the alkylation of a chiral glycine equivalent, achieving a high total yield and enantiomeric purity. mdpi.comresearchgate.net Another related example is the synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid, a fluorinated analogue of norvaline, which was achieved on a gram scale through dynamic kinetic resolution. nih.gov These methods can be adapted for the synthesis of Boc-protected D-enantiomers.

Table 6.2.1: Synthesis of Fluorinated Amino Acid Analogues

Target CompoundSynthetic MethodKey ReagentsResult
Fmoc-(S)-6,6,6-trifluoro-norleucineAsymmetric alkylation of chiral glycine equivalentChiral Ni(II) complex, fluorinated alkyl halide82.4% total yield, 99% enantiomeric purity mdpi.com
(S)-2-amino-5,5,5-trifluoropentanoic acidDynamic kinetic resolution of racemateNickel(II) chloride, chiral ligandIsolated with high chemical yield and enantiomeric purity nih.gov

Application: Fluorinated norleucine analogues are valuable in peptide and protein research. Strategic fluorination can lead to improved pharmacokinetics and greater stability against oxidative metabolism. mdpi.com The residue of (S)-2-amino-5,5,5-trifluoropentanoic acid, for example, was a key component in the development of Avagacestat, a γ-secretase inhibitor investigated for Alzheimer's disease. nih.gov The unique properties of fluorinated amino acids also allow for the fine-tuning of peptide-receptor interactions. mdpi.com Furthermore, the use of fluorinated amino acids like 3-fluoroalanine in cell-free protein expression systems enables protein NMR studies, providing insights into protein structure and function. rsc.org

Exploration of Other Side-Chain Modified this compound Analogues

Beyond N-methylation and fluorination, other modifications to the n-butyl side chain of norleucine can introduce novel functionalities for specific applications. These modifications can create unique chemical handles for bioconjugation, labeling, or altering the steric and electronic properties of the amino acid.

Synthesis and Application of an Acetylenic Analogue: A notable example is the synthesis of L-2-amino-4-hexynoic acid, an optically pure acetylenic analogue of norleucine. researchgate.net This compound serves as a precursor for preparing peptides containing norleucine with a very high specific activity of tritium (B154650), a radioactive isotope of hydrogen. researchgate.net

The synthesis involves creating an alkynyl analogue that can be catalytically tritiated. This process allowed for the creation of a (³H)-L-norleucine derivative with a specific activity of 115 ± 5 Ci/mmol. researchgate.net The Boc-protected C-terminal heptapeptide (B1575542) analogue of substance P was synthesized using this acetylenic norleucine analogue. Subsequent treatment with tritium gas in the presence of a palladium catalyst yielded the desired tritium-labeled peptide. researchgate.net This demonstrates how a side-chain modification—the introduction of an alkyne—provides a powerful tool for creating radiolabeled peptides essential for receptor binding assays and metabolic studies.

Another approach involves creating side-chain-to-side-chain bridges in peptides. For instance, Nα-Fmoc-ω-azido-α-amino acids and Nα-Fmoc-ω-ynoic-α-amino acids have been synthesized and incorporated into peptides to form cyclic structures via intramolecular cycloaddition. acs.org While not directly a norleucine modification, this principle of using functionalized side chains to create new structures is a key area of research.

Integration of this compound into Combinatorial Libraries for Discovery

Combinatorial chemistry is a powerful technology for rapidly synthesizing and screening a vast number of compounds to identify new drug leads. fortunepublish.comnih.gov this compound, as an unnatural amino acid, is a valuable building block for increasing the chemical diversity of these libraries. Its incorporation can lead to peptides and peptidomimetics with enhanced stability and novel biological activities. lifetein.com.cn

Application in Positional Scanning Libraries: Positional scanning libraries (PSLs) are a type of combinatorial library that allows for the systematic evaluation of different chemical functionalities at specific positions within a core scaffold. nih.gov This approach accelerates the identification of compounds with desired characteristics.

In one study, a scaffold-ranking library containing over 6 million compounds was screened for antibacterial activity against ESKAPE pathogens. nih.gov This led to the identification of a promising bis-cyclic guanidine (B92328) scaffold. A subsequent PSL based on this scaffold, containing 45,864 different compounds, was used to determine the most effective functional groups at each variable position. nih.gov Boc-L-norleucine was one of the building blocks used in this library, highlighting the utility of norleucine derivatives in discovering novel therapeutic agents. nih.gov The same principles apply to the use of this compound to explore a different stereochemical space.

Table 6.4.1: Example of Building Blocks for a Single Compound from a Combinatorial Library

PositionReagent Used
R11-Adamantaneacetic Acid
R2Boc-L-Norleucine
R3Heptanoic Acid
Data from the synthesis of a specific antibacterial compound identified from a positional scanning library. nih.gov

Dynamic combinatorial chemistry is an evolution of this concept, where libraries of interconverting compounds are generated in the presence of a biological target. researchgate.netdiva-portal.org The target selects and amplifies the best-binding constituent, accelerating the discovery process. The inclusion of building blocks like this compound in such systems can yield novel ligands with high affinity and specificity.

Analytical and Characterization Methodologies in Boc D Norleucine Research

Chromatographic Techniques for Analysis and Purification

Chromatography is an indispensable tool in the study of Boc-D-norleucine, enabling both the purification of the compound and its containing peptides, as well as the analytical assessment of purity and enantiomeric composition.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particles to achieve faster separations and greater resolution. This technique is particularly valuable for the analysis of D-amino acids, which often exist in complex biological or synthetic matrices. For the analysis of D-norleucine, UHPLC methods typically involve pre-column derivatization to enhance detection by fluorescence or UV. nih.gov

A study established a precise UHPLC method for the simultaneous determination of non-canonical amino acids, including norleucine, in fermentation processes. nih.gov The method uses pre-column derivatization with ortho-phthaldialdehyde (OPA) and 2-mercaptoethanol, with separation on a C18 reversed-phase column and fluorescence detection. nih.gov This approach provides excellent sensitivity, with limits of detection in the low picomole to high femtomole range. nih.govlcms.cz The rapid analysis times afforded by UHPLC are critical for high-throughput screening and process monitoring. lcms.czresearchgate.net

Interactive Table 1: Typical UHPLC Parameters for D-Amino Acid Analysis

Parameter Description Example Source(s)
Column Stationary phase used for separation. Sub-2 µm particle C18 reverse-phase column. nih.gov
Derivatization Agent Reagent used to tag amino acids for detection. ortho-Phthaldialdehyde (OPA) with a thiol (e.g., 2-mercaptoethanol). nih.gov
Mobile Phase Solvents used to carry the analyte through the column. Gradient of an aqueous buffer and an organic solvent like acetonitrile. nih.govlcms.cz
Detection Method used to visualize and quantify the separated compounds. Fluorescence Detection (FLD). nih.gov

| Analysis Time | Total time required for a single chromatographic run. | Can be under 10 minutes for multiple amino acids. thermofisher.com | lcms.czthermofisher.com |

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the analysis and purification of synthetic peptides, including those incorporating this compound. hplc.eu The technique separates molecules based on their hydrophobicity, making it highly effective at resolving peptides of very similar composition. hplc.eu Purity of a peptide containing this compound is typically assessed by injecting a sample onto a C18 column and eluting with a gradient of water and acetonitrile, with trifluoroacetic acid (TFA) added to both phases as an ion-pairing agent to ensure sharp peaks. hplc.euiris-biotech.de

The purity is determined by integrating the area of the main peptide peak and comparing it to the total area of all peaks detected, usually by UV absorbance at 210-220 nm, which corresponds to the peptide bonds. iris-biotech.deiris-biotech.de This method is crucial for quality control after synthesis and before subsequent applications.

Interactive Table 2: Common RP-HPLC Conditions for Peptide Analysis

Parameter Description Typical Value/System Source(s)
Column The stationary phase, typically silica-based with alkyl chains. C18 or C8 wide-pore (300 Å) silica. hplc.eu
Mobile Phase A The aqueous component of the eluent system. 0.1% Trifluoroacetic Acid (TFA) in Water. hplc.eu
Mobile Phase B The organic modifier used for elution. 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN). hplc.eu
Gradient Programmed change in mobile phase composition over time. Linear gradient, e.g., 5% to 60% B over 30-60 minutes. nih.gov

| Detection | Wavelength for monitoring peptide bond absorbance. | UV detection at 210-220 nm. | iris-biotech.de |

Gas Chromatography (GC) can be used for amino acid analysis, but due to the low volatility of amino acids like norleucine, a derivatization step is mandatory. thermofisher.comsigmaaldrich.com This process converts the polar carboxyl and amino groups into more volatile and thermally stable esters and/or silyl (B83357) derivatives. thermofisher.comwvu.edu For D-norleucine, this would typically be performed after the acid-labile Boc-group is removed.

A common method is silylation, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). thermofisher.comwvu.edu These reagents replace the active hydrogens on the amino and carboxyl groups with nonpolar trimethylsilyl (B98337) (TMS) groups, increasing volatility and improving chromatographic peak shape. wvu.edu The derivatized amino acids are then separated on a low-polarity column and detected, often by Flame Ionization Detection (FID) or mass spectrometry. thermofisher.com

Interactive Table 3: Gas Chromatography Methods for Amino Acid Analysis

Parameter Description Example Source(s)
Derivatization Chemical modification to increase volatility. Silylation with MSTFA or BSTFA to form TMS-derivatives. thermofisher.comwvu.edu
Column Stationary phase for separating derivatized compounds. Low-polarity columns, such as 5% phenyl methylpolysiloxane. thermofisher.com
Carrier Gas Inert gas to move the sample through the column. Helium or Hydrogen. thermofisher.comsigmaaldrich.com

| Detection | Technique for quantifying the eluting compounds. | Flame Ionization Detector (FID) or Mass Spectrometry (MS). | thermofisher.comnih.gov |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elucidating the structure of this compound and its derivatives.

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules like Boc-protected amino acids and peptides by transferring them from solution into the gas phase as intact ions. nih.gov In positive-ion mode ESI-MS, this compound will typically be observed as its protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

A key diagnostic feature in the tandem mass spectrometry (MS/MS) of Boc-protected compounds is the characteristic fragmentation pattern. The collision-induced dissociation (CID) of the precursor ion of a Boc-protected amino acid or peptide consistently shows neutral losses corresponding to components of the Boc group. nih.govnih.gov The most common fragmentations include the loss of isobutylene (B52900) (56 Da) and the loss of the entire tert-butoxycarbonyl group (100 Da). nih.govresearchgate.net This predictable fragmentation is invaluable for confirming the presence and location of the Boc protecting group within a molecule.

Interactive Table 4: Characteristic ESI-MS/MS Fragments for Boc-Protected Compounds

Precursor Ion Fragmentation Pathway Resulting Ion Mass Loss (Da) Source(s)
[M+H]⁺ Loss of isobutylene [M+H - C₄H₈]⁺ 56 nih.gov
[M+H]⁺ Loss of Boc group [M+H - C₅H₈O₂]⁺ 100 researchgate.net
[M+Na]⁺ Loss of isobutylene [M+Na - C₄H₈]⁺ 56 nih.gov

| [M+Na]⁺ | Loss of carbon dioxide from Boc | [M+Na - CO₂]⁺ | 44 | nih.gov |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision is critical for determining the elemental composition of a molecule and for identifying unknown compounds or subtle modifications, such as oxidation products. rsc.orgmdpi.com While norleucine's aliphatic side chain is relatively robust, oxidative artifacts can be introduced during synthesis, purification, or storage, particularly when incorporated into larger peptides alongside more susceptible residues like methionine or tryptophan. mdpi.com

HRMS can distinguish between the desired peptide and its oxidized variants, which may differ in mass by only a small amount. For example, the addition of an oxygen atom (+15.9949 Da) is readily identifiable. drug-dev.com Peptide mapping using LC-HRMS allows for the separation of the native peptide from its degradation products, and subsequent MS/MS analysis can pinpoint the exact location of the modification. drug-dev.comresearchgate.net This capability is crucial for ensuring the structural integrity and stability of peptide-based compounds.

Interactive Table 5: Common Modifications Detectable by HRMS

Modification Type Description Mass Change (Da) Relevance Source(s)
Oxidation Addition of one oxygen atom (e.g., hydroxylation). +15.9949 Can occur on susceptible amino acid side chains or as an artifact. mdpi.comdrug-dev.com
Double Oxidation Addition of two oxygen atoms. +31.9898 Possible on residues like methionine, complicating analysis. rsc.org
Deamidation Conversion of Asparagine or Glutamine to Aspartic or Glutamic acid. +0.9840 Common peptide degradation pathway. drug-dev.com

| Incomplete Deprotection | Failure to remove a protecting group during synthesis. | Varies by group | A common synthetic impurity identified by its specific mass. | mdpi.comdrug-dev.com |

Spectroscopic Methods for Structural Elucidation

The structural confirmation and characterization of this compound rely on a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and connectivity of the atoms within the molecule. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). iris-biotech.de

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. iris-biotech.de For this compound, both ¹H NMR and ¹³C NMR are used to confirm its identity. iris-biotech.de

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. Key signals for this compound include a characteristic singlet peak around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyloxycarbonyl (Boc) group. Other expected signals would include multiplets for the protons of the n-butyl side chain and the α-hydrogen.

¹³C NMR (Carbon-13 NMR): This technique identifies the different carbon environments in the molecule. The spectrum of this compound would show distinct signals for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the tert-butyl group, and the individual carbons of the norleucine backbone and side chain. iris-biotech.de

The data from NMR analysis serves to verify the successful synthesis and structural integrity of the compound. iris-biotech.de

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. iris-biotech.dewisc.edu In the analysis of this compound, the IR spectrum would display characteristic absorption bands that confirm the presence of its key structural features.

Table 1. Characteristic IR Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Wave Number (cm⁻¹)Significance
N-H (Urethane)Stretching~3300Indicates the N-H bond of the Boc-protected amine.
C-H (Alkyl)Stretching2850-3000Corresponds to the C-H bonds in the norleucine side chain and Boc group.
C=O (Urethane)Stretching~1710Characteristic carbonyl absorption for the Boc protecting group.
C=O (Carboxylic Acid)Stretching~1700Carbonyl of the acid moiety. Often overlaps with the urethane (B1682113) C=O.
C-H (tert-butyl)Deformation~1395 and ~1365A characteristic doublet confirming the presence of the tert-butyl group of the Boc protecting moiety. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for amino acids and peptides. nih.govnih.gov In ESI-MS analysis of Boc-protected amino acids, characteristic fragmentation patterns are observed.

Under positive ion ESI-MS/MS conditions, the protonated molecule [M+H]⁺ or its sodium adduct [M+Na]⁺ undergoes collision-induced dissociation (CID). For Boc-derivatives, this typically results in the loss of isobutylene (56 Da) or the entire Boc group (100 Da). nih.gov A common fragmentation pathway for the [M+H]⁺ ion of Boc-protected amino acids involves the loss of 2-methylprop-2-ene. nih.gov Negative-ion mode ESI-MS/MS can also provide unique fragmentation rearrangements useful for structural confirmation. niscpr.res.in These predictable fragmentation patterns are crucial for confirming the identity of this compound in complex mixtures.

Stereochemical Analysis of D-Amino Acids and Derivatives

The determination of the stereochemistry of amino acids is critical, as the biological activity of enantiomers can differ significantly. researchgate.net While most proteinogenic amino acids exist in the L-form, D-amino acids are found in various organisms and have important physiological roles. worldscientific.com The analysis of D-amino acids like D-norleucine requires methods that can distinguish between the D- and L-enantiomers. unacademy.com

Chiral Derivatization Reagents and Separation

A primary strategy for the stereochemical analysis of D-amino acids is the use of chiral derivatization reagents. This indirect method involves reacting the amino acid enantiomers with a chiral reagent to form a pair of diastereomers. fujifilm.com Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatographic techniques such as high-performance liquid chromatography (HPLC) with a reversed-phase column. researchgate.netfujifilm.com

The derivatization step enhances hydrophobicity, which improves retention and separation on reversed-phase columns, and can introduce a fluorescent or easily ionizable tag to increase detection sensitivity. fujifilm.com A variety of chiral derivatization agents have been developed for this purpose.

Table 2. Selected Chiral Derivatization Reagents for Amino Acid Analysis.
ReagentAbbreviationPrincipleDetection MethodReference
o-Phthalaldehyde / N-isobutyryl-L-cysteineOPA / IBLCForms highly fluorescent diastereomeric isoindole derivatives.Fluorescence researchgate.net
(R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride(R)-BiACAn axially chiral reagent that forms diastereomers separable by RP-LC. Designed for high sensitivity.LC-MS/MS fujifilm.comnih.govepa.gov
N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydrideFMOC-L-Ala-NCAReacts rapidly with amino acids to form diastereomeric dipeptides with very low racemization.UV, Fluorescence oup.com

The choice of reagent depends on the analytical requirements, such as the desired sensitivity and the available detection methods (e.g., fluorescence or mass spectrometry). For instance, the (R)-BiAC reagent has been shown to achieve complete chiral separation of proteinogenic amino acids within a short analysis time and enables detection at the attomole level, making it suitable for analyzing trace amounts of D-amino acids. fujifilm.comnih.govepa.gov Similarly, FMOC-L-Ala-NCA is advantageous due to its rapid reaction time and minimal induction of racemization during the derivatization process. oup.com These methods are fundamental for accurately quantifying the enantiomeric purity of D-amino acid derivatives like this compound.

Compound Index

Compound NameAbbreviation / Synonym
tert-butyloxycarbonyl-D-norleucineThis compound
o-PhthalaldehydeOPA
N-isobutyryl-L-cysteineIBLC
(R)-4-nitrophenyl N-[2'-(diethylamino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl]carbamate hydrochloride(R)-BiAC
N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydrideFMOC-L-Ala-NCA

Future Directions and Emerging Research Areas

Expansion into Novel Biomaterials and Advanced Materials Science

The inherent ability of peptides to self-assemble into ordered nanostructures, coupled with the capacity to incorporate non-natural amino acids like D-norleucine, opens avenues for designing advanced biomaterials. Boc-D-norleucine is instrumental in synthesizing peptides with tailored amphipathicity and conformational stability, which are critical for material properties. Research is focusing on its use in constructing sophisticated scaffolds for tissue engineering, controlled drug delivery systems, and responsive hydrogels. Furthermore, its incorporation into synthetic apolipoproteins for nanolipoprotein particles (NLPs) is an expanding area. These NLPs, which can encapsulate lipids and proteins, are being investigated for stabilizing membrane proteins, facilitating diagnostic imaging, and serving as versatile drug delivery vehicles google.com. The D-configuration of norleucine can influence peptide folding and stability, potentially leading to materials with enhanced resilience or unique biological interactions compared to their L-amino acid counterparts.

Material TypeKey D-Norleucine ContributionPotential Property 1Potential Property 2Application Area
Self-Assembling PeptidesModulates amphipathicity and β-sheet propensityEnhanced structural stabilityTunable degradation rateTissue engineering scaffolds
Nanolipoprotein Particles (NLPs)Contributes to amphipathic helix formation in apolipoproteinsImproved lipid encapsulationEnhanced particle stabilityDrug delivery, diagnostics
Peptide HydrogelsIntroduces steric hindrance and alters peptide backboneIncreased mechanical strengthModulated swelling ratioBiomimetic matrices
Peptide-Drug ConjugatesProvides a stable linkage point for drug attachmentImproved drug loading capacityControlled release kineticsTargeted cancer therapy

Integration with Computational Chemistry and In Silico Design

Computational chemistry and in silico design methodologies are increasingly vital for the rational design of peptides with specific functionalities. This compound serves as a valuable component in these efforts, allowing researchers to explore the impact of non-natural amino acids on peptide structure, function, and interactions. Molecular dynamics simulations can predict how the D-configuration or the specific side chain of norleucine influences peptide folding, stability, and aggregation behavior. De novo peptide design algorithms can incorporate this compound to engineer peptides with desired secondary structures, such as enhanced α-helical content or specific β-sheet propensities, which are crucial for material science and therapeutic applications google.com. Virtual screening platforms can also utilize libraries containing D-norleucine derivatives to identify novel peptide-based drug candidates by predicting binding affinities to target proteins.

Computational MethodObjectiveRole of D-NorleucineExample Outcome
Molecular Dynamics SimulationPredict peptide conformation and stabilityModulates backbone flexibility and side-chain interactionsEnhanced helical stability, reduced aggregation propensity
De Novo Peptide DesignEngineer peptides with specific structural motifsIntroduces steric bulk, alters hydrophobicity/hydrophilicityDesign of amphipathic helices for biomaterials, specific protein binders
Virtual ScreeningIdentify lead compounds for biological targetsModifies binding pocket interactions, influences pharmacokineticsPredicted binding affinity (Kd) for target receptors, identification of hits
Quantitative Structure-Activity Relationship (QSAR)Correlate structural features with activityAssesses impact of D-norleucine on biological potencyOptimized peptide sequences for improved efficacy

Development of High-Throughput Screening Platforms

The synthesis of large, diverse combinatorial peptide libraries is fundamental to high-throughput screening (HTS) for drug discovery and material science. This compound is a key building block in constructing such libraries, enabling the exploration of chemical space beyond naturally occurring amino acids nih.govgoogle.com. These libraries, often synthesized using solid-phase peptide synthesis (SPPS) with Boc chemistry, can contain hundreds of thousands to millions of unique peptide sequences. HTS platforms then rapidly screen these libraries against specific biological targets (e.g., enzymes, receptors) or for desired material properties. The inclusion of D-norleucine can introduce structural constraints or alter binding interactions, potentially leading to the identification of novel lead compounds with improved potency, selectivity, or stability.

Library TypeScreening Target/AssayRole of D-Norleucine in Library DesignRepresentative Hit Metric (Illustrative)Application Area
Mixture-Based Combinatorial LibraryEnzyme Inhibition (e.g., protease, kinase)Introduces structural diversity, alters active site bindingHit Rate: 0.5-2% (IC50 < 10 µM)Drug Discovery
Positional Scanning LibrariesReceptor Binding (e.g., GPCRs, ion channels)Explores specific positions for non-natural amino acid effectsBinding Affinity (Kd): 50-500 nMPharmaceutical Research
Peptide ArraysProtein-Protein Interaction ModulationEnhances peptide stability, modifies epitope recognitionDifferential binding signalDiagnostics, Proteomics
Focused LibrariesCell-based Assays (e.g., antimicrobial activity)Modulates cell permeability, alters target engagementMinimum Inhibitory Concentration (MIC)Antimicrobial agents

Interdisciplinary Research at the Interface of Chemistry, Biology, and Medicine

This compound facilitates interdisciplinary research by enabling the synthesis of peptides that bridge chemical synthesis, biological understanding, and medical applications. In medicine, D-norleucine-containing peptides are being explored as therapeutic agents, diagnostic tools, and research probes. For instance, peptides incorporating D-norleucine can exhibit enhanced resistance to enzymatic degradation, leading to improved pharmacokinetic profiles for peptide-based drugs or imaging agents chemimpex.commedchemexpress.com. Research is also investigating their potential in targeted drug delivery, where peptides can be designed to selectively bind to cancer cells or specific tissues. Furthermore, the ability to conjugate peptides synthesized using this compound with other molecules (e.g., cytotoxic drugs, fluorescent labels) opens possibilities for creating novel peptide-drug conjugates (PDCs) or sophisticated molecular probes for studying complex biological pathways chemimpex.com.

Application AreaBiological Target/SystemRole of D-NorleucineExample Research FocusKey Advantage
Targeted TherapeuticsCancer cell surface receptors (e.g., Eph receptors)Enhances peptide stability, modulates receptor binding specificityPeptide-drug conjugates for targeted chemotherapyIncreased efficacy, reduced systemic toxicity
Diagnostic ImagingSpecific disease biomarkers (e.g., amyloid plaques)Improves resistance to proteases, increases circulation half-lifeRadiolabeled peptides for PET/SPECT imagingEnhanced signal-to-noise ratio, improved targeting
Biomolecular ProbesProtein-protein interactions, enzyme activityIntroduces structural constraints, modulates catalytic activityFluorescently labeled inhibitors, enzyme activity sensorsNovel mechanistic insights, precise biological mapping
Peptide-Based VaccinesImmune system (e.g., T-cell epitopes)Increases immunogenicity, improves stability against degradationSynthetic peptide antigens for immunotherapyEnhanced immune response, improved vaccine efficacy

Compound List:

this compound

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